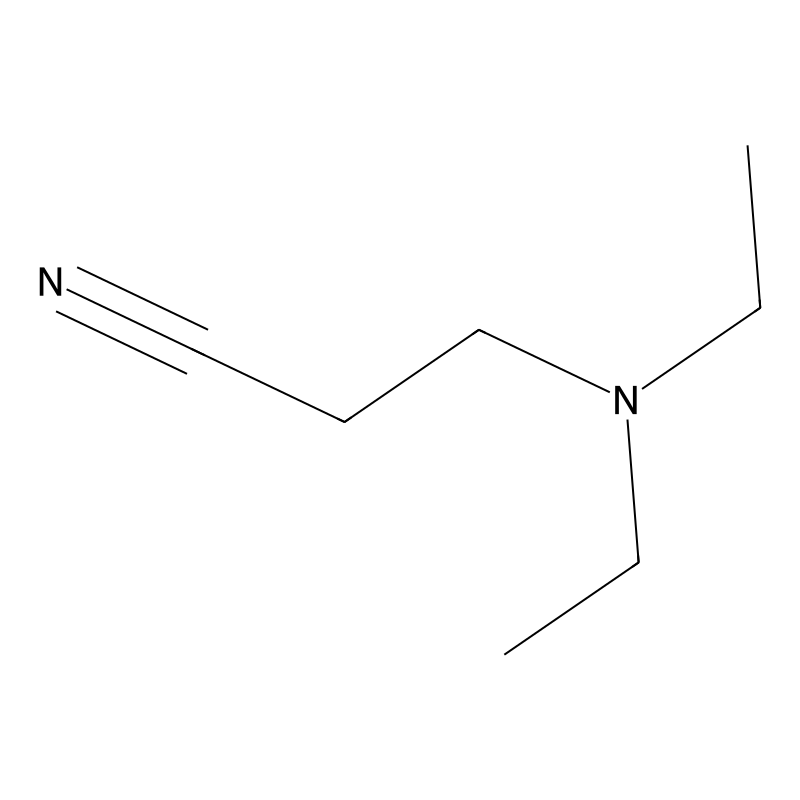3-(Diethylamino)propionitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Deprotection in Oligonucleotide Synthesis
Scientific Field: Biochemistry, specifically oligonucleotide synthesis.
Summary of Application: N-(2-Cyanoethyl)diethylamine is used in the deprotection process during oligonucleotide synthesis. The phosphodiester backbone of the oligonucleotide is protected as a cyanoethyl phosphotriester.
Methods of Application: After the synthesis is complete, the support is treated with 10% diethylamine in acetonitrile.
Results or Outcomes: The result is a fully deprotected oligonucleotide, ready for further use.
Transient Cyanoethylation
Scientific Field: Organic Chemistry.
Methods of Application: During deprotection, acrylonitrile is formed, which can react with nucleophiles such as thiols or amines via a Michael addition to yield a cyanoethylated product.
Results or Outcomes: The result of this process can lead to the degradation of certain components of the oligonucleotide, such as dyes.
RNA Deprotection
Scientific Field: Biochemistry, specifically RNA synthesis.
Summary of Application: N-(2-Cyanoethyl)diethylamine is used in the deprotection process during RNA synthesis.
Results or Outcomes: The result is a fully deprotected RNA, ready for further use.
On-Column Deprotection of Oligonucleotides in Organic Solvents
Methods of Application: After the synthesis is complete, the support is treated with 10% diethylamine in acetonitrile. The column is then treated with Ethylenediamine (EDA)/Toluene solution.
Results or Outcomes: The result of this process is a fully deprotected oligonucleotide, ready for further use.
Dye-Containing Oligonucleotides
3-(Diethylamino)propionitrile is a chemical compound with the molecular formula C₇H₁₄N₂. It features a diethylamino group attached to a propionitrile moiety, making it a member of the nitrile family. The compound is typically encountered as a colorless liquid and is known for its water solubility and moderate volatility. Its structure can be represented as follows:
- Chemical Structure:
This compound is primarily used in organic synthesis and has gained attention for its potential applications in various fields.
- Hydrolysis: In aqueous conditions, nitriles can hydrolyze to form corresponding carboxylic acids. This reaction is influenced by pH and temperature.
- Polymerization: Under certain conditions, particularly in the presence of metal catalysts, this compound can polymerize, leading to larger molecular structures.
- Reactivity with Acids: The compound reacts vigorously with strong acids, potentially leading to the release of toxic gases.
- Reduction Reactions: Like other nitriles, it can be reduced to amines or amides using reducing agents such as lithium aluminum hydride.
Research indicates that 3-(Diethylamino)propionitrile exhibits notable biological effects. It has been linked to:
- Toxicity: Exposure can lead to symptoms such as irritation of the skin and eyes, neurological disturbances, and urinary issues. Chronic exposure may cause more severe health effects, including lathyrism, which is characterized by paralysis of the extremities .
- Pharmacological Potential: Some studies suggest that compounds in this class may have applications in pharmaceuticals due to their ability to interact with biological systems.
Several methods have been developed for synthesizing 3-(Diethylamino)propionitrile:
- Ethyleneimine Method: This involves the reaction of diethylamine with cyanoethanol under basic conditions, yielding the desired product.
- Alkylation Reactions: Starting from propionitrile, alkylation with diethylamine can produce 3-(Diethylamino)propionitrile effectively.
- Nitrilation Processes: Direct nitrilation of appropriate precursors can also yield this compound.
3-(Diethylamino)propionitrile finds uses in various applications:
- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Catalysis: The compound may be utilized in catalytic processes due to its reactive functional groups.
- Polymer Production: It is involved in the manufacture of polyurethane foams and other polymers.
Studies on the interactions of 3-(Diethylamino)propionitrile with biological systems have revealed:
- Cellular Effects: Research indicates that exposure can lead to cellular damage and neurological effects.
- Metabolic Pathways: Understanding how this compound is metabolized within organisms could provide insights into its potential therapeutic uses or toxicological profiles.
3-(Diethylamino)propionitrile shares structural similarities with several other compounds. Below are some comparable compounds along with their unique features:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 3-(Dimethylamino)propionitrile | C₅H₁₁N₂ | Used in polyurethane production; lower toxicity. |
| 3-(Aminopropionitrile) | C₄H₈N₂ | Less sterically hindered; simpler structure. |
| N,N-Diethylaminopropionitrile | C₇H₁₄N₂ | Similar reactivity; used in various organic syntheses. |
Uniqueness of 3-(Diethylamino)propionitrile
What sets 3-(Diethylamino)propionitrile apart from its analogs is its specific balance between reactivity and biological activity, making it a compound of interest for both synthetic chemistry and pharmacology. Its unique diethylamino group contributes to its distinct chemical behavior compared to other similar nitriles.
XLogP3
UNII
GHS Hazard Statements
H302 (98.86%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (98.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






